molecular formula C11H8BrFO3 B1652213 Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate CAS No. 1404110-02-6

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Cat. No.: B1652213
CAS No.: 1404110-02-6
M. Wt: 287.08
InChI Key: ICIVCGROOXFLBI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate is an organic chemical compound used in various scientific experiments, research, and industries . It has a CAS Number of 1404110-02-6 . The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 .

Safety Information The compound is labeled with the GHS07 pictogram, and the signal word for this compound is "Warning" . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Benzofuran derivatives, similar to Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate, have been synthesized and evaluated for various pharmacological activities. For instance, compounds with benzofuran and benzo[b]thiophen scaffolds have been explored for their potential in drug development, highlighting the significance of such structures in medicinal chemistry (Chapman et al., 1971).

Chemical Transformations and Novel Reactions

Research into the chemical transformations of benzofuran derivatives showcases the versatility of these compounds in synthetic chemistry. Studies have described various reactions, such as photolysis leading to carbene formation (Ang & Prager, 1995), indicating the potential for this compound in facilitating similar innovative chemical processes.

Development of New Synthetic Pathways

The exploration of new synthetic pathways using benzofuran derivatives has been a significant area of research. For example, the synthesis of selenadiazolo and thiadiazolo derivatives from benzofuran compounds (Shekarchi et al., 2003) demonstrates the compound's utility in creating heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVCGROOXFLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190879
Record name 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404110-02-6
Record name 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404110-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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